1-Chloro-3-cyclopropylbenzene: An In-depth Technical Guide for Scientific Professionals
1-Chloro-3-cyclopropylbenzene: An In-depth Technical Guide for Scientific Professionals
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This technical guide offers a comprehensive overview of 1-Chloro-3-cyclopropylbenzene, a chemical compound of increasing importance in the fields of pharmaceutical development and materials science. Designed for researchers, chemists, and drug development professionals, this document details the molecule's core chemical properties, structural characteristics, synthesis, and reactivity, providing a foundational understanding for its application in advanced scientific research.
Core Chemical and Physical Properties
1-Chloro-3-cyclopropylbenzene is an aromatic hydrocarbon with the chemical formula C₉H₉Cl.[1] It presents as a colorless to yellow, sticky oil or semi-solid at room temperature. The unique combination of a halogen atom and a strained cyclopropyl ring on the benzene core imparts specific physical and chemical characteristics that are pivotal to its utility in organic synthesis.
A summary of its key physical properties is presented below:
| Property | Value | Reference |
| Molecular Formula | C₉H₉Cl | [1][2] |
| Molecular Weight | 152.62 g/mol | [1][2] |
| CAS Number | 19714-74-0 | [1][2] |
| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | [3] |
| LogP | 3.21740 | [2] |
Note: Physical properties such as boiling and melting points are not consistently reported across publicly available sources and should be determined empirically for specific applications.
Molecular Structure and Spectroscopic Profile
The structure of 1-Chloro-3-cyclopropylbenzene features a benzene ring substituted with a chlorine atom and a cyclopropyl group at the meta-position. This arrangement dictates the molecule's electronic properties and reactivity. The cyclopropyl group, due to the high p-character of its C-C bonds, acts as an electron-donating group, influencing the aromatic system.[4]
Structural Identifiers:
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IUPAC Name: 1-chloro-3-cyclopropylbenzene[1]
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SMILES: C1CC1C2=CC(=CC=C2)Cl[1]
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InChI: InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2[1]
Caption: 2D structure of 1-Chloro-3-cyclopropylbenzene.
Spectroscopic analysis is essential for the verification of the structure and purity of 1-Chloro-3-cyclopropylbenzene. While specific spectral data can vary, typical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the connectivity and elemental composition.
Synthesis and Reactivity
The synthesis of 1-Chloro-3-cyclopropylbenzene can be approached through various synthetic routes. A common strategy in multistep aromatic synthesis involves the careful sequencing of reactions to achieve the desired substitution pattern. For a meta-substituted product like this, one effective method involves Friedel-Crafts acylation followed by chlorination and then reduction.
Illustrative Synthetic Pathway
A logical synthetic sequence starting from benzene is outlined below. This approach leverages the directing effects of the intermediate functional groups to achieve the desired 1,3-substitution pattern.
Caption: Conceptual synthetic workflow for 1-Chloro-3-cyclopropylbenzene from benzene.
Expert Commentary on the Synthesis: The initial Friedel-Crafts acylation introduces a propionyl group, which is a meta-director. This is a critical step that dictates the regioselectivity of the subsequent chlorination, directing the chlorine atom to the meta-position.[5] The final step in this conceptual pathway would involve the reduction of the ketone and subsequent cyclization to form the cyclopropyl ring, although direct cyclopropanation methods on substituted styrenes could also be explored.
Chemical Reactivity
The reactivity of 1-Chloro-3-cyclopropylbenzene is governed by the electronic effects of its substituents.
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Cyclopropyl Group: This group is activating and ortho-, para-directing in electrophilic aromatic substitution reactions.[4] This is due to the ability of the strained ring's Walsh orbitals to donate electron density to the benzene ring.[4]
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Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because of the resonance donation of its lone pairs.
The interplay of these two groups makes the prediction of substitution patterns in further reactions complex, often resulting in a mixture of products. The chlorine atom also provides a handle for various cross-coupling reactions, enabling the formation of C-C and C-N bonds, which is highly valuable in the synthesis of complex molecules.
Applications in Drug Discovery and Medicinal Chemistry
The presence of a chlorine atom is a common feature in many FDA-approved drugs.[6] Halogen atoms, including chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. They can influence metabolic stability, binding affinity, and membrane permeability. The "magic chloro" effect in drug discovery highlights the profound and sometimes serendipitous benefits of incorporating a chlorine atom into a drug candidate.[7]
The cyclopropyl group is often used as a bioisostere for other functional groups, such as a phenyl ring or a double bond. Its rigid structure can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. The combination of these two moieties in 1-Chloro-3-cyclopropylbenzene makes it a valuable scaffold for the development of novel therapeutic agents.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1-Chloro-3-cyclopropylbenzene. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
1-Chloro-3-cyclopropylbenzene is a molecule with significant potential in synthetic chemistry, particularly in the realms of drug discovery and materials science. Its unique structural and electronic properties, stemming from the combination of a chloro and a cyclopropyl substituent, provide a versatile platform for the design and synthesis of novel compounds. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for any researcher looking to utilize this compound in their work.
References
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Chemsrc. BENZENE, 1-CHLORO-3-CYCLOPROPYL- | CAS#:19714-74-0. Available from: [Link]
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Quora. What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Available from: [Link]
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Quora. How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors?. Available from: [Link]
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Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Available from: [Link]
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PubChem. 1-Chloro-3-cyclopropylcyclohexane | C9H15Cl | CID 64514461. Available from: [Link]
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Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?. Available from: [Link]
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NIST. Benzene, (3-chloropropyl)-. Available from: [Link]
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Chegg. Question: Which sequence of reactions would transform benzene into 1- chloro-3-propylbenzene in good yield. Available from: [Link]
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MilliporeSigma. 1-CHLORO-3-CYCLOPROPYLBENZENE | 19714-74-0. Available from: [Link]
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